molecular formula C11H23ClN2O2 B1446443 tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride CAS No. 1187931-03-8

tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1446443
CAS No.: 1187931-03-8
M. Wt: 250.76 g/mol
InChI Key: QATOKFPWGIOSCG-UHFFFAOYSA-N
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Description

“tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1187931-03-8 . It has a molecular weight of 250.77 . The compound is a solid at room temperature .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Stereoselective Synthesis and Derivative Formation

Research has demonstrated the utility of tert-butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride in the stereoselective synthesis of piperidine derivatives, which are fused with oxygen heterocycles. These processes involve reactions leading to the formation of stereochemically homogeneous N-unsubstituted fused bicyclic systems, highlighting the compound's significance in creating complex chemical structures with high stereoselectivity (Moskalenko et al., 2014).

Synthon for Diverse Piperidine Derivatives

It has also been used as a promising synthon for the preparation of diverse piperidine derivatives. This application underscores its role in the foundational steps of synthesizing complex molecules, showcasing its versatility in organic synthesis (Moskalenko et al., 2014).

Structural and Biological Analysis

Another aspect of research involves the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This work extends to the examination of its biological activities, such as antibacterial and anthelmintic properties, providing insights into the potential applications of such compounds in medical and pharmaceutical fields (Sanjeevarayappa et al., 2015).

Synthesis of Fused Piperidine Derivatives

Research on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring involves the intramolecular nucleophilic opening of the oxirane ring. This demonstrates the compound's utility in creating N-substituted hexahydrofuro[2,3-c]pyridine derivatives, further expanding its applicability in synthesizing structurally complex and diverse chemical entities (Moskalenko et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

tert-butyl 3,3-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-11(4,5)8-13;/h12H,6-8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATOKFPWGIOSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-03-8
Record name 1-Piperazinecarboxylic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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